molecular formula C22H30N2O4 B12144334 Di-tert-butyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate

Di-tert-butyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate

Cat. No.: B12144334
M. Wt: 386.5 g/mol
InChI Key: GEUNEJZDBNZVHD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Di-tert-butyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate typically involves the reaction of 2,6-dimethylpyridine with tert-butyl acetoacetate under specific conditions . The reaction is carried out in the presence of a base such as sodium ethoxide, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Di-tert-butyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Di-tert-butyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Di-tert-butyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action affects various cellular processes, including muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Di-tert-butyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate can be compared with similar compounds such as:

    Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Similar in structure but with ethyl groups instead of tert-butyl groups.

    2,6-Dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid di-tert-butyl ester: Another derivative with similar functional groups.

The uniqueness of Di-tert-butyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate lies in its specific tert-butyl groups, which confer distinct steric and electronic properties, making it valuable in various applications.

Biological Activity

Di-tert-butyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate (DTB-DMDB) is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including its interactions with biological macromolecules, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

DTB-DMDB has the molecular formula C22H30N2O4 and a molecular weight of 382.49 g/mol. The compound features a bipyridine framework with two tert-butyl groups and two methyl groups, along with dicarboxylate functional groups that enhance its chemical reactivity and potential applications in pharmaceuticals and materials science.

1. Mechanistic Insights

The biological activity of DTB-DMDB can be attributed to its ability to interact with various biological macromolecules. These interactions are crucial for understanding its therapeutic potential:

  • Antioxidant Activity : DTB-DMDB exhibits antioxidant properties, which may help mitigate oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, potentially impacting pathways related to cancer and neurodegenerative diseases.

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of DTB-DMDB on various cell lines. For example:

Cell Line IC50 (µg/mL) Mechanism of Action
HeLa10Induction of apoptosis
MCF-750Cell cycle arrest
A431100Inhibition of proliferation

These studies indicate that DTB-DMDB exhibits varying degrees of cytotoxicity depending on the cell type, highlighting its potential as an anticancer agent .

3. Anti-inflammatory Properties

Research has shown that DTB-DMDB can modulate inflammatory responses. In vitro studies using RAW264.7 macrophage cells demonstrated that treatment with DTB-DMDB reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations of 50 and 100 µg/mL .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of DTB-DMDB in a mouse model of Alzheimer's disease. The compound was found to significantly reduce amyloid-beta aggregation and improve cognitive function as assessed by behavioral tests. This suggests that DTB-DMDB may have potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of DTB-DMDB against human breast cancer cells (MCF-7). The results indicated that treatment with DTB-DMDB led to a dose-dependent decrease in cell viability and induced apoptosis through the activation of caspase pathways .

Research Findings

Recent research has emphasized the versatility of DTB-DMDB in various biological contexts:

  • Antioxidant Activity : Studies using ABTS and FRAP assays confirmed that DTB-DMDB possesses significant antioxidant activity, contributing to its protective effects against oxidative damage .
  • Enzyme Inhibition : Investigations into enzyme inhibition revealed that DTB-DMDB could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease therapy .

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

ditert-butyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H30N2O4/c1-13-16(19(25)27-21(3,4)5)18(15-10-9-11-23-12-15)17(14(2)24-13)20(26)28-22(6,7)8/h9-12,18,24H,1-8H3

InChI Key

GEUNEJZDBNZVHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CN=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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